Cas no 1016509-49-1 (N-(piperidin-2-ylmethyl)methanesulfonamide)

N-(Piperidin-2-ylmethyl)methanesulfonamide is a versatile sulfonamide derivative featuring a piperidine scaffold, which enhances its potential as a key intermediate in medicinal chemistry and drug discovery. The compound's structure combines a sulfonamide moiety with a piperidine ring, offering unique physicochemical properties such as improved solubility and bioavailability. Its piperidin-2-ylmethyl group provides a flexible linker for further functionalization, making it valuable for designing biologically active molecules, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition. The methanesulfonamide group contributes to enhanced metabolic stability and binding affinity. This compound is particularly useful in the synthesis of protease inhibitors, receptor modulators, and other pharmacologically relevant scaffolds, demonstrating broad utility in organic and pharmaceutical research.
N-(piperidin-2-ylmethyl)methanesulfonamide structure
1016509-49-1 structure
Product Name:N-(piperidin-2-ylmethyl)methanesulfonamide
CAS No:1016509-49-1
MF:C7H16N2O2S
MW:192.279140472412
MDL:MFCD09814145
CID:4566808
Update Time:2025-07-02

N-(piperidin-2-ylmethyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(piperidin-2-ylmethyl)methanesulfonamide
    • MDL: MFCD09814145
    • Inchi: 1S/C7H16N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h7-9H,2-6H2,1H3
    • InChI Key: RLDATXAEQVWQGQ-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)NCC1CCCCN1

Computed Properties

  • Exact Mass: 192.093249g/mol
  • Monoisotopic Mass: 192.093249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 192.28g/mol
  • XLogP3: -0.2
  • Topological Polar Surface Area: 66.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 314.5±34.0 °C at 760 mmHg
  • Flash Point: 144.0±25.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Additional information on N-(piperidin-2-ylmethyl)methanesulfonamide

Introduction to N-(piperidin-2-ylmethyl)methanesulfonamide (CAS No. 1016509-49-1)

N-(piperidin-2-ylmethyl)methanesulfonamide, identified by its CAS number 1016509-49-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic applications. The structural features of N-(piperidin-2-ylmethyl)methanesulfonamide, particularly the presence of a piperidine ring and a methanesulfonamide moiety, contribute to its unique chemical properties and potential biological functions.

The piperidine ring is a six-membered heterocyclic amine that is commonly found in many biologically active molecules. Its presence in N-(piperidin-2-ylmethyl)methanesulfonamide is likely to influence the compound's solubility, stability, and interactions with biological targets. The methanesulfonamide group, on the other hand, is known for its ability to enhance binding affinity and metabolic stability, making it a valuable component in drug design.

In recent years, there has been growing interest in sulfonamides as pharmacophores due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. N-(piperidin-2-ylmethyl)methanesulfonamide has been studied for its potential role in modulating various biological pathways. For instance, research has suggested that sulfonamides can interact with enzymes and receptors, leading to therapeutic effects.

One of the most significant areas of research involving N-(piperidin-2-ylmethyl)methanesulfonamide is its application in the development of small-molecule inhibitors. These inhibitors are designed to target specific enzymes or receptors involved in disease pathways. The structural flexibility of the piperidine ring allows for modifications that can fine-tune the binding properties of the compound, making it an attractive candidate for drug development.

Recent studies have also explored the pharmacokinetic properties of N-(piperidin-2-ylmethyl)methanesulfonamide. Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. The methanesulfonamide group has been shown to improve metabolic stability, which can lead to longer half-lives and more consistent therapeutic effects. Additionally, the piperidine ring can influence solubility, which is crucial for drug formulation and bioavailability.

The synthesis of N-(piperidin-2-ylmethyl)methanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to improve efficiency and reduce byproduct formation. These techniques include catalytic methods and flow chemistry, which offer precise control over reaction conditions.

In terms of applications, N-(piperidin-2-ylmethyl)methanesulfonamide has shown promise in preclinical studies as a potential therapeutic agent. Researchers have investigated its effects on various disease models, including cancer and inflammatory disorders. The compound's ability to modulate key biological pathways makes it a versatile tool for drug discovery. Further preclinical studies are needed to fully understand its therapeutic potential and safety profile.

The chemical properties of N-(piperidin-2-ylmethyl)methanesulfonamide also make it a valuable intermediate in the synthesis of more complex molecules. Its structural features can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties. This flexibility allows chemists to explore new chemical spaces and develop innovative drug candidates.

As research continues in the field of sulfonamides, N-(piperidin-2-ylmethyl)methanesulfonamide is expected to play a significant role in future drug development efforts. Its unique structural features and promising biological activities make it a compound of great interest for both academic researchers and pharmaceutical companies. Continued investigation into its mechanisms of action and therapeutic potential will further solidify its importance in medicinal chemistry.

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